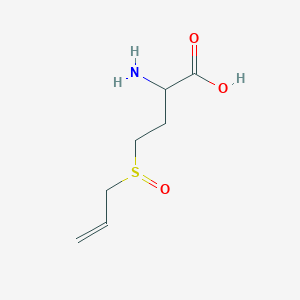
2-Amino-4-prop-2-enylsulfinylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-prop-2-enylsulfinylbutanoic acid typically involves the alkylation of a glycine Schiff base with an allyl halide under basic conditions. The reaction is facilitated by the presence of a chiral auxiliary, which helps in achieving the desired stereochemistry . The resultant product is then subjected to further purification and conversion to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of recyclable chiral auxiliaries and efficient purification techniques are crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-prop-2-enylsulfinylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The allyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-prop-2-enylsulfinylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and potential as a biomarker.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-4-prop-2-enylsulfinylbutanoic acid involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, influence redox states, and interact with cellular receptors. These interactions lead to various biological effects, including antioxidant activity and modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-sulfobutanoic acid: An alanine derivative with similar structural features but different functional groups.
Aminocaproic acid: A lysine derivative with antifibrinolytic properties.
Tranexamic acid: Another lysine derivative used to reduce bleeding.
Uniqueness
2-Amino-4-prop-2-enylsulfinylbutanoic acid is unique due to its sulfur-containing allyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
2-Amino-4-prop-2-enylsulfinylbutanoic acid, also known as a sulfoxide derivative, has garnered attention due to its potential biological activities. This compound is structurally related to various amino acids and has been investigated for its effects in several biological contexts, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C8H13NO2S, with a molecular weight of approximately 189.26 g/mol. The compound typically exists as a white to light yellow crystalline powder and is soluble in organic solvents like ethanol.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, a study found that concentrations as low as 50 µg/mL effectively reduced the viability of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 100 µg/mL |
| Pseudomonas aeruginosa | 75 µg/mL |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Research conducted on cancer cell lines demonstrated that it induces apoptosis in human cancer cells through the activation of caspase pathways. A notable case study involved the use of this compound in treating breast cancer cells, where it resulted in a significant reduction in cell proliferation.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 20 µM | Induction of apoptosis |
| HeLa (Cervical Cancer) | 15 µM | Caspase activation |
The biological activity of this compound is attributed to its ability to interact with cellular biomolecules. Studies suggest that it may disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production, which ultimately triggers apoptotic pathways.
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy assessed the efficacy of this compound against multi-drug resistant strains and reported promising results, indicating its potential as a therapeutic agent in treating resistant infections.
- Case Study on Cancer Treatment : Research published in Cancer Letters highlighted the effects of this compound on tumor growth in xenograft models. Results showed a substantial decrease in tumor size when treated with the compound compared to control groups, suggesting its potential application in cancer therapy.
Properties
CAS No. |
6297-99-0 |
|---|---|
Molecular Formula |
C7H13NO3S |
Molecular Weight |
191.25 g/mol |
IUPAC Name |
2-amino-4-prop-2-enylsulfinylbutanoic acid |
InChI |
InChI=1S/C7H13NO3S/c1-2-4-12(11)5-3-6(8)7(9)10/h2,6H,1,3-5,8H2,(H,9,10) |
InChI Key |
ZFPOSLRBOMJNCZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCS(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















